N-4-(1-Pyrene)butyroylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

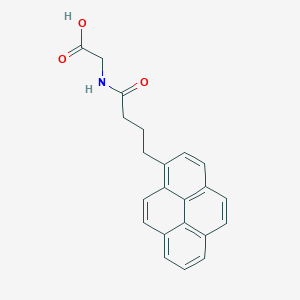

IUPAC Name |

2-(4-pyren-1-ylbutanoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-19(23-13-20(25)26)6-2-3-14-7-8-17-10-9-15-4-1-5-16-11-12-18(14)22(17)21(15)16/h1,4-5,7-12H,2-3,6,13H2,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPJIZQPSJBSOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402815 |

Source

|

| Record name | N-4-(1-Pyrene)butyroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228414-55-9 |

Source

|

| Record name | N-[1-Oxo-4-(1-pyrenyl)butyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228414-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-(1-Pyrene)butyroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Photophysical Properties of N-4-(1-Pyrene)butyroylglycine: A Guide for Advanced Research and Development

An In-Depth Technical Guide

Introduction: The Pyrene Moiety as a Versatile Fluorescent Reporter

Pyrene, a polycyclic aromatic hydrocarbon, stands as a cornerstone fluorophore in chemical and biological research. Its utility stems from a unique set of photophysical characteristics that are exquisitely sensitive to the molecule's immediate nanoscale environment. Unlike many fluorophores that provide a simple "on/off" signal, pyrene offers a multi-parametric readout, including a long excited-state lifetime, high fluorescence quantum yield, and most notably, the ability to form an excited-state dimer known as an excimer .[1][2][3] This excimer, formed through the interaction of an excited-state pyrene with a ground-state counterpart, results in a distinct, broad, and red-shifted emission band, providing a direct spectroscopic measure of intermolecular proximity.[4][5][6]

Furthermore, the vibrational (vibronic) fine structure of pyrene's monomer fluorescence spectrum is remarkably sensitive to solvent polarity.[2][7][8] This phenomenon, known as solvatochromism, allows pyrene to act as a reliable in-situ probe for the polarity of its microenvironment, a feature widely exploited in studies of micelles, polymers, and protein binding sites.

This guide focuses on N-4-(1-Pyrene)butyroylglycine (CAS 228414-55-9), a derivative that couples the pyrene fluorophore to a glycine amino acid via a flexible four-carbon butyroyl linker.[9] This specific architecture suggests applications where biocompatibility, aqueous solubility, and the potential for further conjugation to biological macromolecules are desired. Herein, we provide a comprehensive overview of its photophysical properties, grounded in the fundamental principles of pyrene photochemistry, and offer detailed protocols for its characterization and application.

Synthesis and Structural Considerations

While various synthetic routes to pyrene derivatives exist[10][11], this compound is most logically prepared via a standard peptide coupling reaction between 1-pyrenebutyric acid and a glycine ester, followed by ester hydrolysis. The flexible butyroyl linker serves to spatially decouple the pyrene moiety from the glycine, minimizing electronic perturbation and preserving the intrinsic photophysical properties of the pyrene core.

Caption: Proposed synthetic workflow for this compound.

Core Photophysical Properties

The photophysics of this compound are dominated by the pyrene chromophore. The key processes following photoexcitation are monomer fluorescence, non-radiative decay, and concentration-dependent excimer formation.

UV-Visible Absorption

The absorption spectrum of pyrene derivatives is characterized by two main electronic transitions. A strong S₀ → S₂ transition appears as a series of sharp, well-defined vibronic bands between approximately 300 nm and 350 nm, with the most intense peak typically around 343-345 nm.[1][12] A much weaker, symmetry-forbidden S₀ → S₁ transition is observed as a series of less intense peaks between 350 nm and 380 nm.[1] For most applications, excitation is performed into the strong S₀ → S₂ band, followed by rapid, non-radiative internal conversion to the S₁ state, from which fluorescence occurs, in accordance with Kasha's rule.[1]

Fluorescence Emission

In dilute solutions, where intermolecular interactions are negligible, excitation of this compound results in characteristic monomer fluorescence . This emission spectrum, typically observed between 370 nm and 420 nm, displays a distinct vibronic structure with multiple sharp peaks.[6] The relative intensities of these peaks are highly sensitive to the polarity of the surrounding solvent.[2][13]

The ratio of the intensity of the first vibronic peak (I₁, ~373 nm) to the third vibronic peak (I₃, ~384 nm) is a widely used empirical parameter, known as the Py scale , to quantify the polarity of the fluorophore's microenvironment.[7]

-

In non-polar (hydrophobic) environments, the I₁ band is weak and the I₃ band is strong, leading to a low I₁/I₃ ratio (typically < 1.0).

-

In polar (hydrophilic) environments, the symmetry of the S₁ state is perturbed, the forbidden transition becomes more allowed, and the intensity of the I₁ band increases significantly, resulting in a high I₁/I₃ ratio (typically > 1.5).

This property makes this compound an excellent probe for studying, for example, the hydrophobic cores of micelles or the binding pockets of proteins.

As the concentration of the probe increases, an excited-state monomer (Py) can encounter and form a complex with a ground-state monomer (Py). This transient complex is known as an excimer ({PyPy}).[4][5][14]

The excimer is electronically stabilized relative to the monomer excited state and decays to the ground state via a distinct fluorescence pathway. This results in the appearance of a new, broad, and structureless emission band at a significantly longer wavelength, centered around 470-500 nm.[1][6] The ground state of the pyrene dimer is repulsive, meaning that upon emission, the two ground-state monomers dissociate.[1]

The ratio of the excimer intensity (Iₑ) to the monomer intensity (Iₘ) is directly proportional to the local concentration of the fluorophore and the fluidity (viscosity) of the medium, which governs the diffusion-controlled rate of encounter.[15]

Caption: Jablonski diagram illustrating pyrene monomer and excimer kinetics.

Quantitative Photophysical Parameters

To fully characterize and compare fluorescent probes, it is essential to determine their quantum yield and fluorescence lifetime.

| Property | Typical Value (Monomer) | Typical Value (Excimer) | Significance |

| Absorption Maxima (λ_abs) | ~330-345 nm | - | Wavelengths for efficient excitation.[2] |

| Emission Maxima (λ_em) | ~375-395 nm (structured) | ~470-500 nm (broad) | Spectrally distinct signals for monomer vs. excimer.[1] |

| Fluorescence Quantum Yield (Φ_F) | 0.3 - 0.7 (solvent dependent) | ~0.1 - 0.4 | Efficiency of light emission vs. other decay paths.[2][16] |

| Fluorescence Lifetime (τ_F) | 100 - 450 ns (deoxygenated) | 40 - 100 ns | Timescale of fluorescence; sensitive to quenching.[1][6][17] |

Note: Specific values for this compound may vary but are expected to fall within these ranges typical for pyrene derivatives.

Protocol: Determination of Relative Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[18] The comparative method, using a well-characterized standard, is the most common and reliable approach.[19][20]

Objective: To determine the Φ_F of this compound relative to a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

Materials:

-

Calibrated UV-Vis Spectrophotometer and Fluorescence Spectrometer.

-

1 cm path length quartz cuvettes.

-

This compound ("Sample").

-

Quinine Sulfate ("Standard").

-

High-purity solvents (e.g., ethanol, cyclohexane).

Methodology:

-

Prepare Stock Solutions: Prepare stock solutions of the sample and standard in the same solvent, if possible. If not, the refractive index of each solvent must be known.

-

Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is kept below 0.1 AU to minimize inner filter effects.[20]

-

Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution. Note the absorbance at the chosen excitation wavelength (e.g., 345 nm).

-

Measure Fluorescence:

-

Set the excitation wavelength on the fluorometer to the value used in the absorbance measurements (345 nm).

-

Record the full emission spectrum for each dilution of the sample and the standard.

-

Ensure all instrument settings (e.g., slit widths, detector voltage) are kept identical for all measurements.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Create two plots: one for the sample and one for the standard, plotting Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis).

-

Perform a linear regression for each dataset. The slope of the line is the gradient (Grad).

-

-

Calculate Quantum Yield: Use the following equation:[20] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot.

-

η is the refractive index of the solvent.

-

Subscripts X and ST refer to the sample and standard, respectively.

-

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Pyrene - Wikipedia [en.wikipedia.org]

- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-4-(1-PYRENE)-BUTYROYLGLYCINE | CAS 228414-55-9 [matrix-fine-chemicals.com]

- 10. Design, synthesis and biological evaluation of novel pyrenyl derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. omlc.org [omlc.org]

- 17. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 19. agilent.com [agilent.com]

- 20. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Synthesis and Characterization of N-4-(1-Pyrene)butyroylglycine

Foreword: The Significance of Pyrene-Based Fluorescent Probes

In the landscape of modern chemical and biological research, fluorescent probes have emerged as indispensable tools for elucidating complex molecular processes.[1] Among the diverse array of fluorophores, pyrene and its derivatives occupy a privileged position.[1] These polycyclic aromatic hydrocarbons are renowned for their high fluorescence quantum yields, excellent photostability, and unique photophysical properties, including the ability to form excimers.[2][3] These characteristics make them exceptionally sensitive reporters of their local microenvironment, enabling researchers to probe phenomena such as molecular proximity, membrane dynamics, and protein-ligand interactions. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific pyrene-based fluorescent probe, N-4-(1-Pyrene)butyroylglycine, intended for researchers, scientists, and drug development professionals.

Section 1: Strategic Approach to Synthesis

The synthesis of this compound involves the formation of an amide bond between 1-pyrenebutyric acid and the amino group of glycine. The selection of an appropriate coupling strategy is paramount to achieving a high yield and purity of the final product.

Rationale for the Chosen Synthetic Pathway

The core of this synthesis is a coupling reaction between a carboxylic acid (1-pyrenebutyric acid) and an amino acid (glycine). To facilitate this reaction under mild conditions and minimize side reactions, the glycine's carboxylic acid functionality must be protected, typically as an ester (e.g., glycine methyl ester or ethyl ester). The direct coupling of the free carboxylic acid of 1-pyrenebutyric acid with the protected glycine is then mediated by a carbodiimide-based coupling agent, such as dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[4][5] This method is widely employed in peptide synthesis due to its efficiency and compatibility with a broad range of functional groups.[6][7]

Visualizing the Synthetic Workflow

The overall synthetic scheme is a straightforward yet elegant two-step process, beginning with the esterification of glycine followed by the crucial amide bond formation.

Caption: Synthetic pathway for this compound.

Section 2: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and purification of this compound.

Materials and Reagents

-

1-Pyrenebutyric acid

-

Glycine

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH), anhydrous

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Synthesis

Step 1: Synthesis of Glycine Methyl Ester Hydrochloride

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycine (1.0 eq).

-

Suspend the glycine in anhydrous methanol (10 mL per gram of glycine).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and then to 0 °C. A white precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield glycine methyl ester hydrochloride as a white solid.

Step 2: Synthesis of this compound Methyl Ester

-

In a round-bottom flask, dissolve 1-pyrenebutyric acid (1.0 eq), glycine methyl ester hydrochloride (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (20 mL per gram of 1-pyrenebutyric acid).

-

To this stirred solution, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Step 3: Hydrolysis to this compound (Optional)

-

Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Section 3: Rigorous Characterization

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized this compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the covalent structure of the molecule.

-

¹H NMR: Expect to see characteristic aromatic proton signals from the pyrene moiety in the range of 7.8-8.4 ppm.[4] Aliphatic protons from the butyroyl chain and the glycine methylene group will appear at higher fields. The amide proton (N-H) will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the amide and the carboxylic acid (or ester), as well as the aromatic carbons of the pyrene ring and the aliphatic carbons of the linker.[8][9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final product. A reversed-phase C18 column with a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a common method. A single, sharp peak indicates a high degree of purity.

Photophysical Properties

UV-Visible and Fluorescence Spectroscopy: These techniques are fundamental to understanding the probe's behavior.

-

Absorption Spectrum: The UV-Vis spectrum will exhibit the characteristic absorption bands of the pyrene chromophore, typically with a maximum around 345 nm.[10]

-

Emission Spectrum: Upon excitation at an appropriate wavelength (e.g., 345 nm), the fluorescence emission spectrum will show the structured monomer emission of pyrene with peaks typically observed between 370 and 410 nm.[4] In concentrated solutions or when the probe is in close proximity to another pyrene moiety, a broad, structureless excimer emission band may appear at longer wavelengths (around 480 nm).[4]

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic: ~7.8-8.4; Aliphatic: ~2.0-4.0; Amide NH: variable |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Carbonyls: ~170-175; Aromatic: ~120-135; Aliphatic: ~25-45 |

| HRMS | [M+H]⁺ or [M-H]⁻ | Calculated m/z ± 5 ppm |

| HPLC | Purity | >95% (as determined by peak area) |

| UV-Vis | λmax (absorption) | ~345 nm |

| Fluorescence | λem (emission) | Monomer: ~375, 395 nm |

Section 4: Applications in Research and Drug Development

The unique photophysical properties of this compound make it a versatile tool in various scientific disciplines.

Probing Molecular Interactions

The sensitivity of pyrene's fluorescence to its local environment allows it to be used to study:

-

Protein-Ligand Binding: Changes in the fluorescence intensity, wavelength, or lifetime upon binding to a protein can provide information about the binding event.

-

Membrane Fluidity and Dynamics: The ratio of excimer to monomer fluorescence (E/M ratio) is a sensitive indicator of membrane fluidity.

-

Drug Delivery Systems: this compound can be incorporated into nanoparticles or liposomes to monitor their stability, drug release, and interaction with cells.

Cellular Imaging

Due to its lipophilic pyrene moiety, this probe can readily partition into cellular membranes, making it a valuable tool for live-cell imaging studies of membrane structure and function.[3]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, purification, and characterization of this compound. By following the detailed protocols and understanding the principles behind the characterization techniques, researchers can confidently prepare and validate this powerful fluorescent probe for their specific applications in chemical biology, materials science, and drug discovery. The versatility of the pyrene fluorophore ensures that derivatives like this compound will continue to be instrumental in advancing our understanding of complex molecular systems.

References

- Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry (RSC Publishing).

- Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid. PubMed.

- Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics (RSC Publishing).

- Pyrene based materials as fluorescent probes in chemical and biological fields | Request PDF. ResearchGate.

- Synthesis and Application of Pyrene‐Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid. Semantic Scholar.

- Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. PMC - NIH.

- Photophysics of pyrene-labelled compounds of biophysical interest. PubMed.

- Direct Measure of the Local Concentration of Pyrenyl Groups in Pyrene-Labeled Dendrons Derived from the Rate of Fluorescence Collisional Quenching. MDPI.

- Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.

- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.

- Design, synthesis and biological evaluation of novel pyrenyl derivatives as anticancer agents. Sigma-Aldrich.

- Dehydrogenative cross-coupling reaction by cooperative transition-metal and Brønsted acid catalysis for the synthesis of β-quinolinyl α-amino acid esters. PubMed.

- Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses Procedure.

- N-4-(1-PYRENE)-BUTYROYLGLYCINE | CAS 228414-55-9. Matrix Fine Chemicals.

- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses Procedure.

- Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. MDPI.

- New pyrenyl fluorescent amphiphiles: Synthesis and aggregation properties. ResearchGate.

- Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed.

- Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. ResearchGate.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Analysis of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine by extraction on a molecularly imprinted polymer column and liquid chromatography/atmospheric pressure ionization tandem mass spectrometry. PubMed.

- Fullerene C70 characterization by 13C NMR and the importance of the solvent and dynamics in spectral simulations. ResearchGate.

- Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. PubMed.

- Characterizing Benzo[a]pyrene Adducts in Transfer RNAs Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS). MDPI.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.

Sources

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Direct Measure of the Local Concentration of Pyrenyl Groups in Pyrene-Labeled Dendrons Derived from the Rate of Fluorescence Collisional Quenching [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-4-(1-Pyrene)butyroylglycine as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-4-(1-Pyrene)butyroylglycine, a specialized fluorescent probe. We will delve into its core mechanism of action, synthesis, and practical applications, with a focus on providing actionable insights for researchers in the life sciences and drug development.

Introduction: The Power of Pyrene-Based Probes

Fluorescent probes are indispensable tools in modern biological and pharmaceutical research, offering high sensitivity and real-time monitoring of molecular events. Among these, pyrene and its derivatives stand out due to their unique photophysical properties. The pyrene moiety exhibits a long fluorescence lifetime and a remarkable sensitivity to its local microenvironment, making it an exquisite reporter of molecular proximity and environmental polarity.

This compound (PBG) is a designer probe that couples the environmentally sensitive pyrene fluorophore to a glycine molecule via a flexible butyroyl linker. This structure provides a balance of hydrophobicity from the pyrene and butyroyl components and a degree of hydrophilicity and biocompatibility from the glycine moiety. This unique combination makes PBG a versatile tool for investigating a range of biological phenomena, from membrane dynamics to protein interactions. A notable application of this probe is in the investigation of site-specific photocleavage of proteins[1].

The Core Mechanism: Unraveling the Fluorescence of this compound

The utility of PBG as a fluorescent probe is rooted in the photophysical behavior of its pyrene component. Understanding this behavior is critical for designing and interpreting experiments.

Monomer and Excimer Emission: A Tale of Two States

When a pyrene molecule, such as the one in PBG, absorbs a photon of light, it is elevated to an excited singlet state (S1). From this state, it can return to the ground state (S0) through the emission of a photon, a process known as fluorescence. This emission from an isolated, excited pyrene moiety is termed monomer emission . It is characterized by a structured spectrum with several sharp vibrational bands, typically in the 375-400 nm range.

However, if an excited pyrene molecule encounters another ground-state pyrene molecule in close proximity (within approximately 10 Å) during its excited-state lifetime, they can form a transient excited-state dimer, known as an excimer . This excimer is an unstable complex that, upon relaxation to the ground state, emits a photon of a longer wavelength than the monomer. This excimer emission is a broad, structureless band centered at around 480 nm.

The ratio of the intensity of the excimer emission (IE) to that of the monomer emission (IM) is a powerful indicator of the local concentration and proximity of the probe molecules. A high IE/IM ratio signifies that the probes are closely packed, while a low ratio suggests they are dispersed.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a general representation and may require optimization.

-

Activation of 1-Pyrenebutyric Acid: Dissolve 1-pyrenebutyric acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amide Coupling: To the activated 1-pyrenebutyric acid solution, add a solution of glycine ethyl ester hydrochloride and a base (e.g., triethylamine) in the same solvent. The base is necessary to neutralize the hydrochloride salt. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification of the Ester Intermediate: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Saponification: Dissolve the purified this compound ethyl ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Final Product Isolation: Acidify the reaction mixture with dilute HCl to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound as a solid.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas, particularly in the study of biological membranes and drug delivery systems.

Probing Membrane Dynamics and Fluidity

When incorporated into a lipid bilayer, the fluorescence of PBG provides information about the physical state of the membrane.

-

Excimer Formation and Lipid Packing: The IE/IM ratio of PBG can be used to assess the lateral diffusion and packing of lipids. In a more fluid, disordered membrane, the probe molecules can diffuse more freely, leading to a higher probability of excimer formation. Conversely, in a more rigid, ordered membrane, diffusion is restricted, resulting in a lower IE/IM ratio.

-

Transbilayer Movement: The movement of lipids and other molecules between the two leaflets of a membrane (flip-flop) can be monitored using pyrene-labeled phospholipids. While PBG itself is not a phospholipid, its partitioning and potential translocation can provide insights into membrane dynamics.

Investigating Drug-Membrane Interactions

The interaction of drug candidates with cell membranes is a critical aspect of their pharmacokinetic and pharmacodynamic profiles. PBG can be employed to study these interactions.

-

Membrane Perturbation by Drugs: The addition of a drug that alters membrane fluidity will change the IE/IM ratio of PBG embedded in the membrane. This can reveal whether a drug has a fluidizing or rigidifying effect on the lipid bilayer.

-

Drug Partitioning: The "Py value" (I1/I3 ratio) of PBG can indicate the partitioning of a drug into the membrane. If a drug displaces PBG from the hydrophobic core to a more polar region, an increase in the I1/I3 ratio will be observed.

Characterizing Drug Delivery Systems

This compound can be used to characterize the properties of liposomes, micelles, and other nanocarriers used in drug delivery. The encapsulation of lipophilic pyrenyl derivatives in water-soluble carriers is a promising strategy for drug delivery.[2]

-

Carrier Integrity and Drug Release: By loading PBG into a nanocarrier, its release can be monitored by changes in its fluorescence. For example, upon release from the hydrophobic core of a micelle into the aqueous environment, a change in the "Py value" and a decrease in excimer formation would be expected.

-

Fusion and Fission Events: The mixing of lipids during the fusion of two liposomes can be monitored by observing the change in the IE/IM ratio of a pyrene-labeled lipid incorporated into one of the liposome populations.

Quantitative Data and Experimental Considerations

The following table summarizes typical photophysical properties of pyrene-based probes. It is important to note that these values can vary for this compound depending on the specific experimental conditions.

| Property | Typical Value | Significance |

| Monomer Emission Maxima | ~375, 385, 395 nm | Characteristic vibrational fine structure |

| Excimer Emission Maximum | ~480 nm | Broad, structureless band indicating probe proximity |

| Fluorescence Lifetime (Monomer) | 100 - 200 ns | Long lifetime allows for sensitivity to dynamic events |

| Fluorescence Lifetime (Excimer) | 40 - 70 ns | Shorter lifetime than the monomer |

| I1/I3 Ratio (Py value) | Varies with solvent polarity | High in polar, low in nonpolar environments |

Experimental Protocol: Measuring Membrane Fluidity using PBG

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of the desired lipid composition.

-

Probe Incorporation: Add a small amount of a stock solution of this compound in a suitable organic solvent (e.g., ethanol or chloroform) to the lipid mixture before vesicle formation. The final probe concentration should be low enough to avoid significant excimer formation in the absence of perturbations (e.g., 1-5 mol%).

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum of the PBG-labeled liposomes using an excitation wavelength of ~340 nm.

-

Measure the fluorescence intensity at the monomer emission maximum (IM, e.g., ~375 nm) and the excimer emission maximum (IE, ~480 nm).

-

Calculate the IE/IM ratio.

-

-

Data Interpretation: A higher IE/IM ratio indicates a more fluid membrane, while a lower ratio suggests a more rigid membrane. The effect of adding a drug or changing the temperature on membrane fluidity can be assessed by monitoring the change in this ratio.

Conclusion and Future Perspectives

This compound is a powerful and versatile fluorescent probe that provides valuable insights into the microenvironment of biological systems and drug delivery vehicles. Its ability to report on both polarity and molecular proximity through its distinct monomer and excimer fluorescence makes it a unique tool for researchers. As our understanding of the intricate roles of cellular membranes in health and disease continues to grow, probes like PBG will undoubtedly play an increasingly important role in the development of new and more effective therapeutics. Future advancements may involve the development of PBG derivatives with tailored properties, such as targeting moieties for specific cellular compartments or enhanced photostability for long-term imaging studies.

References

- Kanemoto, K. (2024). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. PubMed Central.

- Gedde, M. M., & Huestis, W. H. (1997). Variation of 1-pyrenebutyric acid fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels. PubMed.

- Bocian, A., et al. (2002).

- Shanghai Huicheng Biotechnology Co., Ltd. This compound.

- Lee, S. H., et al. (2012). Combining poly-arginine with the hydrophobic counter-anion 4-(1-pyrenyl)-butyric acid for protein transduction in transdermal delivery. PubMed.

- Kim, H. N., et al. (2014). γ-Oxo-1-pyrenebutyric acid used for fluorescent detection of serum albumins and trypsin. Royal Society of Chemistry.

- Koenig, S., et al. (2007).

- Matrix Fine Chemicals. N-4-(1-PYRENE)-BUTYROYLGLYCINE | CAS 228414-55-9.

- Rennert, R., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

- Vibzzlab. (2022). Glycine: Organic Synthesis. YouTube.

- Biomall. Buy this compound, 10mg P981000-10mg in India.

- Therrien, B., et al. (2010).

- Gholam-K Tidjani, A., et al. (2023).

- ResearchGate. Photophysical data of selected heteroleptic [Cu(N^N)(P^P)]⁺ complexes.

- Google Patents. EP0474334A2 - Process for preparing glycine in high yield.

- Google Patents.

- Marciniak, B. (1987).

- de Oliveira, J. L., et al. (2023). Enhancing Oral Bioavailability and Brain Biodistribution of Perillyl Alcohol Using Nanostructured Lipid Carriers. MDPI.

- Zhao, H., et al. (2002). Anticancer drug delivery systems: N4-acyl poly(ethyleneglycol) prodrugs of ara-C. I. Efficacy in solid tumors. PubMed.

- Mutar, M. A., & Radia, N. D. (2012). Controlled Release From Crosslinked Polyacrylic acid As Drug Delivery Theophylline (NJC).

Sources

An In-depth Technical Guide to the Spectroscopic Properties of Pyrene-Glycine Conjugates

This guide provides a comprehensive exploration of the synthesis, spectroscopic properties, and applications of pyrene-glycine conjugates. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the underlying principles and causality behind experimental design, ensuring a deep and actionable understanding of these versatile molecular probes.

Introduction: The Power of Pyrene as a Fluorescent Reporter

The pyrene moiety is a polycyclic aromatic hydrocarbon renowned for its unique photophysical characteristics, making it an invaluable tool in biochemical and materials science research.[1] When covalently linked to biomolecules such as the amino acid glycine, it creates a powerful conjugate that can report on its local microenvironment with exquisite sensitivity.[2] The utility of pyrene stems from several key properties:

-

High Fluorescence Quantum Yield: Pyrene is inherently a bright fluorophore.

-

Long Fluorescence Lifetime: Its excited state is relatively long-lived (often >100 ns), which allows for time-resolved measurements and makes it sensitive to dynamic quenching processes.[2]

-

Environmental Sensitivity: The fine structure of its monomer fluorescence spectrum is highly dependent on the polarity of the surrounding solvent.[2][3]

-

Excimer Formation: Perhaps its most notable feature, an excited-state pyrene molecule can form a complex, or "excimer," with a ground-state pyrene molecule when they are in close proximity.[2][4] This excimer fluoresces at a much longer, distinct wavelength, providing a direct spectroscopic signal for proximity and conformational changes.[5][6]

Conjugating pyrene to glycine provides a simple, flexible, and biocompatible building block. The glycine linker can be easily incorporated into peptide sequences or attached to other molecules of interest, positioning the pyrene probe for specific applications in drug delivery, protein folding studies, and cellular imaging.[7][8]

Synthesis of Pyrene-Glycine Conjugates

The creation of a high-purity pyrene-glycine conjugate is the foundational step for any reliable spectroscopic analysis. The most common synthetic route involves the coupling of a pyrene derivative functionalized with a carboxylic acid group (e.g., 1-pyrenebutyric acid) to the amino group of glycine.

The causality behind this choice is rooted in the stability and efficiency of amide bond formation. Standard peptide coupling reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU, are employed to activate the carboxylic acid of the pyrene moiety, making it susceptible to nucleophilic attack by the glycine's amino group.

Diagram: Synthesis Workflow

The logical flow of the synthesis and purification process is critical for obtaining a pure product for spectroscopic analysis.

Caption: Workflow for the synthesis of pyrene-glycine conjugates.

Core Spectroscopic Properties

The photophysical behavior of pyrene-glycine conjugates is dictated by the pyrene chromophore and modulated by its environment and interactions.

UV-Vis Absorption

Pyrene exhibits characteristic absorption spectra with multiple bands corresponding to π → π* transitions. The most prominent, long-wavelength absorption band (S0 → S1 transition) typically appears around 345 nm. The exact position and intensity of these bands can be influenced by the substituent, but the overall spectral signature is unmistakably that of the pyrene core.

Fluorescence Emission: A Tale of Two States

Fluorescence spectroscopy is where pyrene-glycine conjugates reveal their true power. Upon excitation (typically around 345 nm), the conjugate can emit light from two distinct excited states: the locally excited monomer and the excimer.[2]

-

Monomer Emission: An isolated, excited pyrene moiety emits a highly structured fluorescence spectrum with five characteristic vibronic bands between approximately 375 nm and 410 nm.[4] This structured emission is a hallmark of pyrene and its derivatives.

-

Excimer Emission: When an excited-state pyrene monomer is positioned within ~10 Å of a ground-state pyrene monomer, they can form an excited-state dimer, or excimer.[2] This excimer is unstable in the ground state and dissociates upon emission. Its fluorescence is characterized by a broad, unstructured band centered at a much longer wavelength, typically around 480 nm.[2][5][6] This large separation between monomer and excimer emission is a key advantage, minimizing spectral overlap.[6]

The ratio of the excimer emission intensity (Ie) to the monomer emission intensity (Im) is a powerful, ratiometric measure of the proximity of pyrene units. This can be used to monitor processes like protein folding, peptide aggregation, or the formation of micelles in drug delivery systems.[9]

Diagram: Jablonski Diagram for Pyrene

This diagram illustrates the electronic transitions that give rise to pyrene's unique monomer and excimer fluorescence.

Caption: Jablonski diagram illustrating pyrene photophysics.

Solvatochromism: Probing Environmental Polarity

The vibronic fine structure of the pyrene monomer emission is exceptionally sensitive to the polarity of its local environment, a phenomenon known as solvatochromism.[10][11][12] Specifically, the intensity ratio of the first vibronic peak (Band I, ~375 nm) to the third vibronic peak (Band III, ~385 nm), denoted as the I₁/I₃ ratio, is a reliable empirical measure of solvent polarity.[13]

-

In non-polar (hydrophobic) environments, Band III is more intense, leading to a low I₁/I₃ ratio (e.g., ~0.6 in hexane).

-

In polar environments, the symmetry of the pyrene molecule is perturbed, enhancing the intensity of the electronically forbidden Band I, resulting in a high I₁/I₃ ratio (e.g., ~1.8 in water).

This property allows a pyrene-glycine conjugate to act as a nanoscale polarity probe. For instance, when a pyrene-labeled peptide inserts into a lipid membrane, the I₁/I₃ ratio will decrease, signaling its transition from the polar aqueous phase to the non-polar lipid core.[3]

Experimental Protocols & Data Presentation

To ensure scientific integrity, protocols must be detailed and self-validating. The following sections describe standard procedures for characterizing pyrene-glycine conjugates.

Protocol 1: Determining the Excimer-to-Monomer (Ie/Im) Ratio

This protocol quantifies the degree of pyrene-pyrene interaction.

-

Sample Preparation: Prepare a stock solution of the pyrene-glycine conjugate in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final desired concentration (e.g., 1-10 µM) in the buffer or solvent system of interest.

-

Instrument Setup (Fluorometer):

-

Data Acquisition: Record the fluorescence emission spectrum of the sample. Record a blank spectrum of the solvent/buffer alone.

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Identify the maximum intensity of the monomer emission (Im), typically the peak around 375-379 nm.

-

Identify the maximum intensity of the excimer emission (Ie), typically the peak around 480 nm.

-

Calculate the ratio: Ie / Im .

-

Protocol 2: Assessing Microenvironment Polarity (I₁/I₃ Ratio)

This protocol uses the monomer emission fine structure to probe local polarity.

-

Sample Preparation: Prepare samples as described in Protocol 1. Ensure the concentration is low enough to minimize excimer formation, which can interfere with the monomer spectrum.

-

Instrument Setup (Fluorometer):

-

Set the excitation wavelength to 345 nm.

-

Use narrow emission slit widths (e.g., 1-2 nm) to resolve the vibronic bands.

-

Set the scan range from 365 nm to 410 nm.

-

-

Data Acquisition: Record the high-resolution fluorescence emission spectrum.

-

Data Analysis:

-

Identify the intensity of the first vibronic peak (I₁, ~375 nm).

-

Identify the intensity of the third vibronic peak (I₃, ~385 nm).

-

Calculate the ratio: I₁ / I₃ .

-

Data Presentation: Photophysical Properties

Quantitative data should be summarized for clarity and comparison.

| Property | Hexane (Non-polar) | Dichloromethane | Acetonitrile | Water (Polar) |

| λ_abs,max (nm) | ~343 | ~344 | ~344 | ~345 |

| λ_em,monomer (nm) | 373, 379, 389 | 374, 380, 390 | 375, 381, 391 | 376, 385, 395 |

| λ_em,excimer (nm) | ~470 | ~475 | ~480 | ~490-500 |

| I₁/I₃ Ratio | ~0.6 | ~1.0 | ~1.5 | ~1.8 |

| Fluorescence Lifetime (ns) | >150 | ~120 | ~100 | ~80 |

Note: Exact values are dependent on the specific conjugate structure and concentration.

Conclusion: A Versatile Tool for Modern Research

Pyrene-glycine conjugates represent a powerful and versatile class of fluorescent probes. Their unique spectroscopic properties—namely, environment-sensitive monomer emission and proximity-dependent excimer formation—provide a robust toolkit for researchers in drug development, materials science, and molecular biology. By understanding the fundamental principles governing their photophysics and employing rigorous, self-validating experimental protocols, scientists can effectively harness these conjugates to gain deep insights into complex molecular systems.

References

- Lin, C. C., & Lin, C. A. (Year). Fluorescence spectroscopic studies of pyrene-actin adducts. PubMed.

- Author, et al. (Year).

- Author, et al. (Year). Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules. RSC Publishing.

- Ma, B., et al. (2022).

- Author, et al. (Year). Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids. PubMed Central.

- BenchChem. (2025). An In-Depth Technical Guide to the Solvatochromic Effects on 1-Ethynylpyrene Fluorescence. Benchchem.

- Author, et al. (Year).

- Author, et al. (Year). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility. PMC - NIH.

- Author, et al. (Year). Photophysics of pyrene-labelled compounds of biophysical interest. PubMed.

- Author, et al. (2025). Pyrene Excimer Nucleic Acid Probes for Biomolecule Signaling.

- Author, et al. (Year). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Publishing.

- Author, et al. (2020). Polarity Mapping of Cells and Embryos by Improved Fluorescent Solvatochromic Pyrene Probe.

- Kotha, S., et al. (Year).

- Author, et al. (Year). Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation.

- Author, et al. (2019). Photophysical Properties of an Azine-Linked Pyrene–Cinnamaldehyde Hybrid.

- Author, et al. (2020).

- Hu, J. Y., et al. (2011). Synthesis and Photophysical Properties of Pyrene-Based Light-Emitting Monomers: Highly Blue Fluorescent Multiply-Conjugated-Shaped Architectures.

- Author, et al. (2022). Self-Assembled Helical Structures of Pyrene-Conjugated Amino Acids for Near-Infrared Chiroptical Materials and Chiral Photothermal Agents.

- Author, et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging.

- Author, et al. (Year).

- Samain, F., et al. (2008). Spectroscopic Properties of Pyrene-Containing DNA Mimics. PubMed.

- Author, et al. (Year).

- Author, et al. (Year). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry (RSC Publishing).

- Author, et al. (2017). Pyrene conjugation and spectroscopic analysis of hydroxypropyl methylcellulose compounds successfully demonstrated a local dielectric difference associated with in vivo anti-prion activity. PubMed.

- Author, et al. (2023). Conjugates of pyrene linked to peptides LLL or KKK via 6-aminohexanoic....

- Author, et al. (2025). Synthesis of substituted pyrenes by indirect methods.

- Author, et al. (Year). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein Journals.

- Author, et al. (Year). Spectroscopic probes with changeable π-conjugated systems.

- Author, et al. (Year).

- Author, et al. (Year).

- Fuhrmann, G., et al. (2013). Polymer-Enzyme Conjugates for Oral Drug Delivery Applications.

Sources

- 1. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrene conjugation and spectroscopic analysis of hydroxypropyl methylcellulose compounds successfully demonstrated a local dielectric difference associated with in vivo anti-prion activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications | MDPI [mdpi.com]

- 6. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. A chameleonic macrocyclic peptide with drug delivery applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Drug Delivery Systems from Self-Assembly of Dendron-Polymer Conjugates † | MDPI [mdpi.com]

- 10. Pyrene-based D–π–A dyes that exhibit solvatochromism and high fluorescence brightness in apolar solvents and water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Investigating Biomolecular Interactions with Pyrene-Based Probes

Authored by: Gemini, Senior Application Scientist

Introduction: Illuminating the Dance of Molecules

In the intricate landscape of cellular biology and drug discovery, understanding the dynamic interactions between biomolecules is paramount. These interactions—protein-protein, protein-lipid, and protein-nucleic acid—govern virtually all cellular processes, from signal transduction to gene regulation. The ability to observe and quantify these events in real-time provides invaluable insights into disease mechanisms and facilitates the development of novel therapeutics. Among the arsenal of biophysical techniques available, fluorescence spectroscopy, particularly utilizing pyrene-based probes, offers a powerful and versatile approach to unraveling these molecular conversations.[1][2]

Pyrene is a polycyclic aromatic hydrocarbon that possesses unique photophysical properties, making it an exquisite reporter of its local molecular environment.[3] Its fluorescence emission is highly sensitive to changes in polarity and, most notably, to its proximity to other pyrene molecules.[4][5] This latter characteristic gives rise to the phenomenon of excimer (excited-state dimer) formation , a cornerstone of its application in studying biomolecular interactions.[1][6] When two pyrene molecules are in close proximity (approximately 10 Å), they can form a transient excited-state dimer that emits light at a longer, red-shifted wavelength compared to the emission of an isolated pyrene monomer.[1][2][5] The ratio of excimer to monomer fluorescence intensity serves as a sensitive ruler for measuring intra- and intermolecular distances.

This technical guide provides a comprehensive overview of the principles and applications of pyrene-based probes for the investigation of biomolecular interactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology in their work. We will delve into the photophysical underpinnings of pyrene fluorescence, provide detailed protocols for labeling and experimental setup, discuss data analysis and interpretation, and offer insights into troubleshooting common challenges.

The Photophysical Heart of Pyrene: Monomers and Excimers

The utility of pyrene as a molecular probe is rooted in its distinct fluorescence emission characteristics, which are exquisitely sensitive to its immediate surroundings.[1][7] When a pyrene molecule absorbs a photon, it is elevated to an excited electronic state. From this excited state, it can return to the ground state through the emission of a photon, a process known as fluorescence. The nature of this fluorescence provides a wealth of information.

Monomer Emission: A Reporter of Environmental Polarity

An isolated, or monomeric, pyrene molecule in solution exhibits a characteristic fluorescence emission spectrum with several well-defined vibronic bands, typically found between 375 nm and 410 nm.[1] The relative intensities of these bands are highly sensitive to the polarity of the solvent. Specifically, the ratio of the intensity of the first vibronic band (I1 at ~375 nm) to the third vibronic band (I3 at ~385 nm), often referred to as the Py value (I1/I3), is a reliable indicator of the micropolarity of the probe's environment.[1] In a nonpolar, hydrophobic environment, the I3 peak is significantly enhanced, resulting in a lower I1/I3 ratio. Conversely, in a polar, aqueous environment, the I1 peak is more intense, leading to a higher I1/I3 ratio. This property allows researchers to probe the hydrophobicity of a protein's interior, the environment of a lipid bilayer, or changes in solvent exposure upon biomolecular binding.

Excimer Emission: A Proximity Sensor

The most powerful feature of pyrene for studying biomolecular interactions is its ability to form an excimer.[1][6] An excimer is an excited-state dimer that is formed when an excited-state pyrene molecule (P*) collides with a ground-state pyrene molecule (P). This interaction is only possible when the two pyrene moieties are in very close proximity, typically within 10 Å, and have a parallel orientation.[1][5]

The formation of the excimer (P-P)* provides a new, lower-energy pathway for the excited state to return to the ground state. This results in a broad, unstructured fluorescence emission at a longer wavelength, centered around 460-500 nm, which is distinctly red-shifted from the monomer emission.[1][6] The intensity of this excimer emission is directly proportional to the extent of pyrene-pyrene proximity.

The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM), denoted as the IE/IM ratio, is a sensitive and quantitative measure of the association between two pyrene-labeled molecules or domains.[1][8] A high IE/IM ratio indicates that the pyrene probes are in close proximity, suggesting an interaction between the labeled biomolecules. Conversely, a low IE/IM ratio signifies that the probes are distant from each other.

Applications in Biomolecular Interaction Studies

The unique photophysical properties of pyrene make it a versatile tool for a wide range of applications in biochemistry and drug discovery.[1][9]

Protein-Protein Interactions

Pyrene excimer fluorescence is a powerful method for detecting and characterizing protein-protein interactions, including dimerization, oligomerization, and the assembly of protein complexes.[1][4] In a typical experiment, two proteins of interest are separately labeled with a pyrene derivative. When the two proteins interact and bring the pyrene probes into close proximity, an increase in the excimer fluorescence signal is observed. This approach can be used to determine binding affinities (Kd), study the kinetics of association and dissociation, and screen for inhibitors of protein-protein interactions.

Protein-Lipid and Membrane Interactions

The hydrophobic nature of pyrene makes it an excellent probe for studying the structure and dynamics of lipid membranes and their interactions with proteins.[9][10][11] Pyrene-labeled lipids can be incorporated into liposomes or cell membranes to report on membrane fluidity and lipid organization.[10] The IE/IM ratio of pyrene-labeled lipids is sensitive to changes in the lateral diffusion of lipids within the membrane. Furthermore, the binding of proteins to membranes can be monitored by observing changes in the fluorescence of pyrene probes located on either the protein or the lipid, providing insights into the depth of protein insertion into the bilayer and the nature of the protein-lipid interface.[1][12]

Protein-Nucleic Acid Interactions

Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs) have been developed to study the interactions between proteins and nucleic acids.[13][14] The pyrene moiety can be incorporated into a DNA or RNA strand, and its fluorescence can be used to monitor the binding of proteins such as transcription factors, polymerases, and helicases.[13] Changes in the pyrene fluorescence upon protein binding can report on conformational changes in the nucleic acid, the mode of protein binding (e.g., intercalation vs. groove binding), and the dynamics of the protein-nucleic acid complex.[15][16]

Experimental Workflow: A Practical Guide

A successful investigation using pyrene-based probes requires careful attention to experimental design and execution. The following sections provide a general workflow and detailed protocols for key steps.

Step 1: Site-Specific Labeling of Biomolecules

The key to a successful pyrene-based assay is the site-specific attachment of the pyrene probe to the biomolecule of interest.[1][7] For proteins, this is typically achieved by targeting reactive amino acid side chains, most commonly the sulfhydryl group of cysteine residues.[5][7] Pyrene maleimide is a widely used reagent for this purpose, as it reacts specifically with free thiols under mild conditions.[5]

Protocol: Labeling a Protein with N-(1-pyrene)maleimide (NPM)

-

Protein Preparation:

-

Ensure the protein of interest has a single, accessible cysteine residue at the desired labeling site. If the protein contains multiple cysteines, site-directed mutagenesis may be necessary to remove unwanted cysteines and introduce a unique labeling site.

-

The protein should be in a suitable buffer, free of any thiol-containing reagents such as DTT or β-mercaptoethanol. A buffer exchange step (e.g., dialysis or gel filtration) may be required. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.2.

-

-

Preparation of NPM Stock Solution:

-

Dissolve N-(1-pyrene)maleimide in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10-20 mM.

-

Prepare the stock solution fresh on the day of the experiment to avoid hydrolysis of the maleimide group.

-

-

Labeling Reaction:

-

To the protein solution, add the NPM stock solution to achieve a 5- to 10-fold molar excess of the dye over the protein. The final concentration of the organic solvent should not exceed 5% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture in the dark at 4°C for 2-4 hours or at room temperature for 1-2 hours with gentle stirring. The optimal reaction time and temperature should be determined empirically for each protein.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a thiol-containing reagent such as DTT or β-mercaptoethanol to a final concentration of 1-5 mM. This will react with any unreacted NPM.

-

Incubate for an additional 30 minutes at room temperature.

-

Step 2: Purification of Labeled Biomolecules

It is crucial to remove any unreacted pyrene probe after the labeling reaction, as free dye can contribute to background fluorescence and interfere with the assay.

Protocol: Purification by Gel Filtration Chromatography

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with the desired assay buffer.

-

Apply the quenched labeling reaction mixture to the column.

-

Elute the protein with the assay buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the column and elute later.

-

Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) and pyrene fluorescence to identify the fractions containing the purified, labeled protein.

Step 3: Characterization of Labeling Stoichiometry

After purification, it is essential to determine the degree of labeling, i.e., the average number of pyrene molecules conjugated to each biomolecule. This can be done using UV-Visible spectrophotometry.

Protocol: Determining Labeling Efficiency

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (typically around 344 nm).

-

Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of pyrene at 280 nm. The molar extinction coefficient (ε) for the protein at 280 nm must be known.

-

Calculate the concentration of pyrene using its molar extinction coefficient (ε ≈ 40,000 M-1cm-1 at 344 nm in methanol).

-

The labeling stoichiometry is the ratio of the molar concentration of pyrene to the molar concentration of the protein. A 1:1 stoichiometry is often desired for quantitative studies.

Step 4: Fluorescence Assay Setup

Fluorescence measurements are typically performed using a spectrofluorometer equipped with a temperature-controlled cuvette holder.

Instrument Settings:

-

Excitation Wavelength: Typically set to 344 nm for pyrene.

-

Emission Wavelength Range: Scan from 360 nm to 600 nm to capture both the monomer and excimer emission peaks.

-

Slit Widths: Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while minimizing photobleaching. Start with 5 nm for both and adjust as needed.[17]

-

PMT Voltage: Use the lowest voltage that provides an adequate signal to minimize noise.[17]

Step 5: Data Acquisition

-

Equilibrate the samples to the desired temperature in the spectrofluorometer.

-

Record the fluorescence emission spectrum of each sample.

-

For interaction studies, titrate one labeled biomolecule with its unlabeled or differently labeled binding partner and record the fluorescence spectrum after each addition. Ensure that the solutions are thoroughly mixed and allowed to equilibrate before each measurement.

Data Analysis and Interpretation

The primary data obtained from a pyrene-based fluorescence assay is a series of emission spectra. The key to interpreting these data is to quantify the changes in the monomer and excimer fluorescence intensities.

Calculation of the IE/IM Ratio:

-

Identify the wavelength of maximum emission for the monomer (IM), typically the first peak around 375 nm.

-

Identify the wavelength of maximum emission for the excimer (IE), typically around 470-500 nm.

-

The IE/IM ratio is calculated by dividing the fluorescence intensity at the excimer maximum by the intensity at the monomer maximum.

Quantitative Analysis of Binding:

By plotting the change in the IE/IM ratio as a function of the concentration of the titrant, a binding curve can be generated. This curve can then be fit to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Table 1: Typical Photophysical Properties of Pyrene Probes

| Property | Monomer | Excimer |

| Excitation λmax | ~344 nm | ~344 nm |

| Emission λmax | ~375-410 nm | ~460-500 nm |

| Fluorescence Lifetime (τ) | >100 ns | 40-70 ns |

| Stokes Shift | ~30-60 nm | ~120-160 nm |

| Sensitivity | Polarity | Proximity (<10 Å) |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Inactive maleimide reagent- Inaccessible cysteine residue- Presence of reducing agents in the protein buffer | - Use fresh, high-quality pyrene maleimide.- Ensure the target cysteine is solvent-exposed.- Perform a buffer exchange to remove any interfering substances. |

| High Background Fluorescence | - Incomplete removal of free dye- Autofluorescence from sample components | - Optimize the purification protocol.- Run a blank sample containing all components except the pyrene probe to assess background.[18] |

| Photobleaching | - Excessive excitation light intensity- Prolonged exposure to the excitation source | - Reduce the excitation slit width.- Use a neutral density filter to attenuate the excitation light.- Minimize the duration of sample exposure to the light source.[17][19] |

| No Excimer Formation | - Labeled sites are too far apart- Incorrect orientation of pyrene probes | - Re-design the labeling strategy to place the probes closer together.- Consider that the interaction may not be occurring under the experimental conditions. |

| Precipitation of Labeled Protein | - Pyrene probe aggregation- Protein instability | - Reduce the labeling stoichiometry.- Optimize the buffer conditions (pH, ionic strength) to improve protein solubility. |

Conclusion and Future Perspectives

Pyrene-based fluorescent probes offer a robust and sensitive method for the real-time investigation of biomolecular interactions. The ability to directly monitor changes in molecular proximity through excimer fluorescence provides a powerful tool for elucidating the mechanisms of complex biological processes and for screening potential therapeutic agents. As new pyrene derivatives with improved photophysical properties and novel conjugation chemistries are developed, the scope and applicability of this technique will continue to expand, shedding further light on the intricate and dynamic world of molecular interactions.

References

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules, 16(9), 7909–7935. [Link]

- Lehrer, S. S. (1995). Pyrene excimer fluorescence as a probe of protein conformational change. Sub-cellular biochemistry, 24, 151–172.

-

Ghosh, S., et al. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(3), 1235-1255. [Link]

-

Narayanaswami, V., et al. (2011). Pyrene: a probe to study protein conformation and conformational changes. Molecules, 16(9), 7909-7935. [Link]

-

Wengel, J., et al. (2010). Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science. Accounts of Chemical Research, 43(2), 324-334. [Link]

-

AxisPharm. (n.d.). Pyrene Probes. Retrieved from [Link]

-

Wirtz, K. W. A., et al. (1992). Quantitative analysis of lipid-lipid and lipid-protein interactions in membranes by use of pyrene-labeled phosphoinositides. Biochemistry, 31(31), 7190-7198. [Link]

-

Narayanaswami, V., et al. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules, 16(9), 7909-7935. [Link]

-

Zhang, X., et al. (2014). A pyrene derivative for Hg(2+)-selective fluorescent sensing and its application in in vivo imaging. Chemistry, 20(41), 13178-13182. [Link]

-

ResearchGate. (n.d.). The schematic for the formation of pyrene excimer. Retrieved from [Link]

-

Wengel, J., et al. (2015). Rapid genotyping using pyrene-perylene locked nucleic acid complexes. Journal of the American Chemical Society, 137(1), 22-25. [Link]

-

ResearchGate. (2014). A Pyrene Derivative for Hg2+-Selective Fluorescent Sensing and Its Application in In Vivo Imaging. Retrieved from [Link]

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules, 16(9), 7909–7935. [Link]

-

Narayanaswami, V., et al. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. ProQuest. [Link]

-

Paul, S., et al. (2024). Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics, 3(3), 528-554. [Link]

-

Wu, C., et al. (2025). Synthesis and Application of Pyrene‐Based Fluorescent Probe for the Continuous Detection of Cu 2+ and Picric Acid. Luminescence, 40(9), e70300. [Link]

-

Pap, E. H. W., et al. (1992). Quantitative Analysis of Lipid-Lipid and Lipid-Protein Interactions in Membranes by Use of Pyrene-Labeled Phosphoinositides. Biochemistry, 31(31), 7190–7198. [Link]

-

Roy, A., et al. (2022). Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications. Molecules, 27(14), 4639. [Link]

-

Wu, C., et al. (2025). Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid. Luminescence, 40(9), e70300. [Link]

-

Sigel, R. K. O., et al. (2022). Para-N-Methylpyridinium Pyrenes: Impact of Positive Charge on ds-DNA/RNA and Protein Recognition, Photo-Induced Bioactivity, and Intracellular Localisation. Pharmaceutics, 14(12), 2499. [Link]

-

Duhamel, J. (2019). Internal Dynamics of Dendritic Molecules Probed by Pyrene Excimer Formation. Polymers, 11(7), 1198. [Link]

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene. Semantic Scholar. [Link]

- Nishimura, Y., et al. (2015). Excimer emission properties on pyrene-labeled protein surface: correlation between emission spectra, ring stacking modes, and flexibilities of pyrene probes. Photochemical & Photobiological Sciences, 14(4), 769-778.

-

Lytle, C. M., et al. (2018). The Nature of Excimer Formation in Crystalline Pyrene Nanoparticles. The Journal of Physical Chemistry Letters, 9(19), 5673–5678. [Link]

-

Tang, B. Z., et al. (2023). Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application. Chemical Society Reviews, 52(19), 6524-6567. [Link]

-

Narayanaswami, V., et al. (2014). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. Journal of Biological Chemistry, 289(4), 2023-2034. [Link]

-

University of Kent. (n.d.). Pyrene actin prep. Retrieved from [Link]

-

Li, H., et al. (2012). Studies on the interaction mechanism of pyrene derivatives with human tumor-related DNA. Molecules, 17(12), 14159-14175. [Link]

-

Duhamel, J., et al. (2012). Characterization of the Distribution of Pyrene Molecules in Confined Geometries with the Model Free Analysis. UWSpace. [Link]

-

Thomas, K. G., et al. (2021). Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. The Journal of Physical Chemistry C, 125(47), 26230–26239. [Link]

-

ResearchGate. (2023). Conformational Dynamics of the Pyrene Excimer. Retrieved from [Link]

-

ResearchGate. (2023). A brief review on novel pyrene based fluorometric and colorimetric chemosensors for the detection of Cu 2+. Retrieved from [Link]

-

Offen, H. W., et al. (1969). FLUORESCENCE LIFETIMES OF PYRENE MONOMER AND EXCIMER AT HIGH PRESSURES. DTIC. [Link]

-

Reddit. (2018). Anyone here got a SOP for CMC determination using pyrene?. Retrieved from [Link]

-

Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024). Troubleshooting | Fluorescence: Detection. YouTube. [Link]

Sources

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Pyrene: A Probe to Study Protein Conformation and Conformational Changes | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Internal Dynamics of Dendritic Molecules Probed by Pyrene Excimer Formation | MDPI [mdpi.com]

- 9. Pyrene Probes - ADC Linkers | AxisPharm [axispharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quantitative analysis of lipid-lipid and lipid-protein interactions in membranes by use of pyrene-labeled phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs): Tools for fundamental research, diagnostics, and materials science - PMC [pmc.ncbi.nlm.nih.gov]